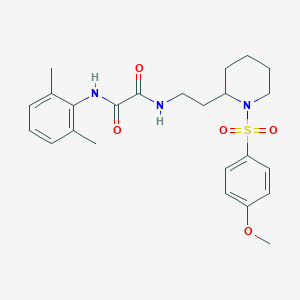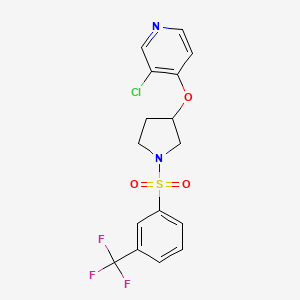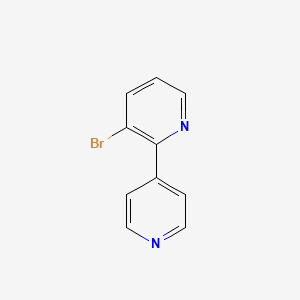
(1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H27F3N6O and its molecular weight is 496.538. The purity is usually 95%.
BenchChem offers high-quality (1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Evaluation and Design
A study by Tsuno et al. (2017) explored a series of methanone derivatives as selective antagonists for the transient receptor potential vanilloid 4 (TRPV4) channel. These compounds, including structural analogs of the specified chemical, showed analgesic effects in models of pain, highlighting their potential for developing new pain management therapies (Tsuno et al., 2017).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interaction of a piperidinyl-pyrazole carboxamide compound, a selective antagonist for the CB1 cannabinoid receptor. The study provided insights into the conformational analysis and pharmacophore models for CB1 receptor ligands, demonstrating the compound's binding interactions and potential for drug development (Shim et al., 2002).
Antimicrobial Activity Research
Patel et al. (2011) synthesized new pyridine derivatives, including compounds with structural similarities to the specified chemical, to evaluate their in vitro antimicrobial activity. This study contributes to the ongoing search for new antimicrobial agents amid rising antibiotic resistance (Patel et al., 2011).
Synthesis and Structural Analysis
A study by Zhang et al. (2020) presented an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings. The research highlights a synthetic approach that could facilitate the development of compounds with applications in organic synthesis and drug discovery (Zhang et al., 2020).
Anticancer Activities
Research by Demirci and Demirbas (2019) focused on synthesizing novel Mannich bases starting from a compound structurally related to the specified chemical, assessing their anticancer activities against prostate cancer cells. This study emphasizes the potential of piperazine derivatives in developing new anticancer therapies (Demirci & Demirbas, 2019).
Propiedades
IUPAC Name |
[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F3N6O/c27-26(28,29)21-6-8-23(30-18-21)34-14-16-35(17-15-34)25(36)20-10-12-33(13-11-20)24-9-7-22(31-32-24)19-4-2-1-3-5-19/h1-9,18,20H,10-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWDRGCYPXEQDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2369940.png)
![3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2369941.png)
![4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2369943.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2369944.png)
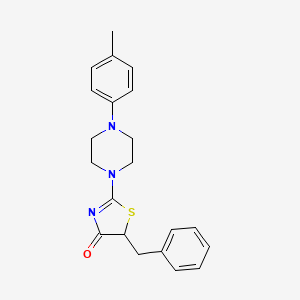
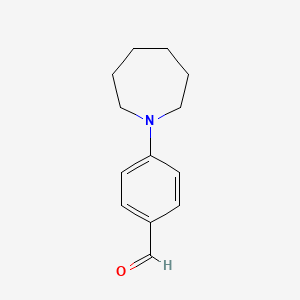
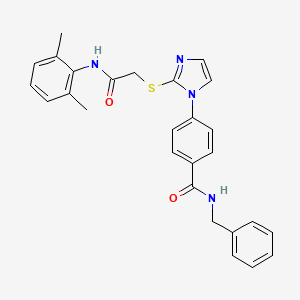
![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2369953.png)
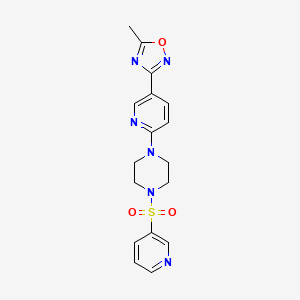
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)
